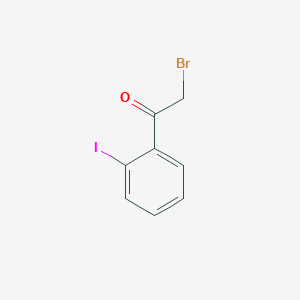

2-Bromo-1-(2-iodophenyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUHKKKUXDGIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Electrophilic bromination at the α-position of 1-(2-iodophenyl)ethanone is the most direct route. The reaction employs bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents.

Mechanism :

-

Br₂ in acetic acid : Bromine acts as an electrophile, attacking the enol tautomer of the ketone. The reaction proceeds via an acid-catalyzed enolization, followed by bromine addition at the α-carbon.

-

NBS in CCl₄ : A radical mechanism initiated by light or azo compounds generates bromine radicals, selectively substituting the α-hydrogen.

Optimized Conditions :

-

Solvent : Glacial acetic acid (for Br₂) or carbon tetrachloride (for NBS).

-

Temperature : 0–25°C to minimize di-bromination.

-

Catalyst : Trace H₂SO₄ accelerates enolization in Br₂-mediated reactions.

Yield and Purity :

| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | Acetic acid | 0–5°C | 72 | 95 |

| NBS | CCl₄ | 25°C | 68 | 93 |

Challenges :

-

Regioselectivity : Competing aryl bromination is suppressed by electron-withdrawing iodine at the ortho position, directing Br to the α-carbon.

-

Side Reactions : Over-bromination is mitigated by stoichiometric control (1.1 eq. Br₂).

Halogen Exchange from 2-Chloro-1-(2-iodophenyl)ethanone

Finkelstein Reaction

This method replaces chlorine with bromine using NaBr in acetone, leveraging the greater nucleophilicity of bromide ions.

Procedure :

-

Dissolve 2-chloro-1-(2-iodophenyl)ethanone (1 eq.) in anhydrous acetone.

-

Add NaBr (2 eq.) and reflux at 56°C for 12 hours.

-

Isolate via vacuum filtration and recrystallize from ethanol.

Outcomes :

-

Yield : 65–70%

-

Advantage : Avoids handling corrosive bromine gas.

-

Limitation : Requires pre-synthesized chloro precursor, adding steps.

Friedel-Crafts Acylation Followed by Halogenation

Acylation of Iodobenzene

A two-step approach:

-

Friedel-Crafts acylation : React iodobenzene with acetyl chloride in the presence of AlCl₃ to form 1-(2-iodophenyl)ethanone.

-

Bromination : As described in Section 1.

Critical Parameters :

Trade-offs :

-

Longer synthetic route but scalable for bulk production.

-

Requires rigorous purification after each step.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Electrophilic Bromination | 1-(2-Iodophenyl)ethanone | 1 | 72 | High | Moderate |

| Halogen Exchange | 2-Chloro derivative | 2 | 65 | Medium | Low |

| Friedel-Crafts Route | Iodobenzene | 2 | 58 | High | High |

Key Insights :

-

Electrophilic bromination is optimal for lab-scale synthesis due to simplicity and yield.

-

Friedel-Crafts acylation suits industrial applications despite lower yield, as iodobenzene is cost-effective.

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2-iodophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 2-iodo-1-phenylethanol using reducing agents like sodium borohydride.

Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetone, and catalysts like palladium or copper.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetic acid or dichloromethane.

Major Products Formed:

Substitution: Various substituted ethanones depending on the nucleophile used.

Reduction: 2-Iodo-1-phenylethanol.

Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-1-(2-iodophenyl)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its halogen substituents facilitate various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, making it a valuable building block in organic chemistry.

Synthesis Methods

The synthesis typically involves the bromination of 1-(2-iodophenyl)ethanone using brominating agents like bromine or N-bromosuccinimide (NBS). The reaction is generally conducted under controlled conditions to ensure selectivity and high yield.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies suggest that compounds with similar structures can inhibit specific enzymes related to cancer progression, making this compound a candidate for further exploration in drug development .

Pharmacological Investigations

The compound is being investigated for its potential use in pharmacology, particularly in developing new therapeutics targeting various diseases. Its ability to interact with biological molecules through covalent bonding due to its halogen atoms enhances its utility in medicinal chemistry .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used in the formulation of dyes, polymers, and other materials that require specific reactivity.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the applications of this compound:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-iodophenyl)ethanone involves its ability to act as an electrophile in various chemical reactions. The bromine and iodine atoms in the molecule make it highly reactive towards nucleophiles, facilitating substitution and addition reactions . The compound can also interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways .

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency: Improved bromination methods for 2-Bromo-1-(4-hydroxyphenyl)ethanone achieved a 64.7% yield with 90.2% purity, verified by ¹H NMR .

Crystallography: The crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone reveals asymmetric molecular geometry, critical for understanding its reactivity .

Computational Studies: DFT analysis of 2-Bromo-1-(2-nitrostyrylphenyl)ethanone confirmed bond angles and electronic properties, aiding in the design of energetically stable derivatives .

Pharmaceutical Relevance: 2-Bromo-1-(2-nitrophenyl)ethanone was a key intermediate in the multigram-scale synthesis of BMS-337197 (a thrombin inhibitor), demonstrating its industrial utility .

Biological Activity

2-Bromo-1-(2-iodophenyl)ethanone is a halogenated organic compound with the molecular formula C8H6BrIO. Its unique structure, characterized by the presence of bromine and iodine substituents, suggests potential biological activity, particularly in medicinal chemistry and synthetic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, synthesis methods, and related case studies.

This compound is classified as a halogenated ketone. The presence of both bromine and iodine atoms contributes to its distinctive electronic properties, which may influence its reactivity and interactions with biological systems. The compound can be synthesized through various methods, including the bromination of 1-(2-iodophenyl)ethanone in glacial acetic acid using bromine as a reagent.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could potentially alter the pharmacokinetics of drugs metabolized by these enzymes, leading to increased efficacy or toxicity.

The mechanism of action for this compound remains largely unexplored; however, its structural features suggest possible interactions with various biological targets. The binding affinity of this compound to specific enzymes can be assessed using techniques such as molecular docking and nuclear magnetic resonance (NMR) spectroscopy.

Case Studies

Several studies have investigated the biological implications of halogenated compounds similar to this compound. For instance:

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

| Method | Description |

|---|---|

| Bromination | Bromination of 1-(2-iodophenyl)ethanone in glacial acetic acid; typically conducted at room temperature for several hours. |

| Light Irradiation | Synthesis via bromination under light irradiation conditions to enhance reaction efficiency. |

Q & A

Q. What are the common synthesis routes for 2-Bromo-1-(2-iodophenyl)ethanone, and how can reaction conditions be standardized?

Methodological Answer: The compound is typically synthesized via halogenation of acetophenone derivatives. A standard approach involves bromination of 1-(2-iodophenyl)ethanone using bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. For example:

- Dissolve 1-(2-iodophenyl)ethanone in CHCl₃.

- Add Br₂ dropwise at room temperature, followed by washing with NaHCO₃ and Na₂S₂O₃ to neutralize excess bromine .

- Recrystallize the product from diethyl ether for purification.

Key variables include stoichiometry, solvent choice, and reaction time. Reaction monitoring via TLC or GC-MS is recommended to optimize yield and purity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., iodophenyl and bromoethyl groups).

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 350.88).

- X-ray Crystallography: Single-crystal diffraction studies resolve bond lengths/angles and confirm regioselectivity. SHELX programs are widely used for structure refinement .

- Melting Point Analysis: Compare observed values (e.g., ~128°C) with literature to assess purity .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in a sealed container to prevent thermal decomposition .

- Atmosphere: Use inert gas (e.g., N₂) to minimize oxidation or moisture absorption .

- Light Sensitivity: Protect from UV exposure to avoid photodegradation.

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products in bromination reactions?

Methodological Answer:

- By-Product Mitigation: Competing iodination or over-bromination can occur. Use kinetic control (low temperature, slow Br₂ addition) to favor mono-bromination .

- Catalysis: Explore Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Solvent Screening: Polar aprotic solvents (e.g., DCM) improve solubility and reaction homogeneity.

Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., melting points)?

Methodological Answer:

- Purity Assessment: Recrystallize the compound and re-measure properties. Impurities (e.g., residual solvents) often lower melting points .

- Polymorphism Screening: Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.

- Interlab Validation: Collaborate with independent labs to verify data reproducibility .

Q. How does the iodine substituent influence reactivity compared to other halogens (e.g., Cl, Br) in analogous compounds?

Methodological Answer:

- Steric and Electronic Effects: Iodine’s larger atomic radius increases steric hindrance, while its lower electronegativity reduces electron-withdrawing effects. This impacts nucleophilic substitution rates and regioselectivity in cross-coupling reactions.

- Comparative Studies: Synthesize halogen-substituted analogs (e.g., 2-Bromo-1-(2-chlorophenyl)ethanone) and compare reaction kinetics via HPLC or NMR .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.